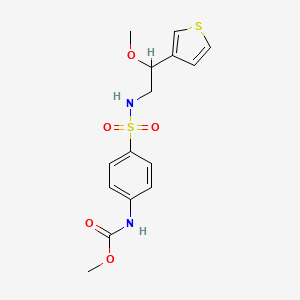

methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

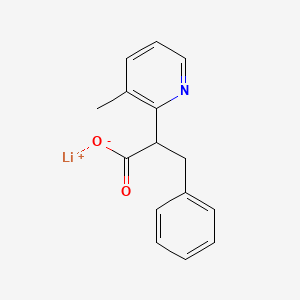

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate, also known as MTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTC is a sulfonamide-based compound that has been found to exhibit potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Directed Lithiation and Synthesis

Directed lithiation of carbamate compounds has been explored to introduce functional groups ortho to directing metalating groups, enabling the synthesis of various substituted products. This method demonstrates the versatility of carbamates in organic synthesis, serving as precursors for complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).

Antimicrobial Agents

Carbamate derivatives have been studied for their antimicrobial properties. For instance, certain carbamates show potent and selective activity against Helicobacter pylori, a significant gastric pathogen, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Synthesis of Aromatic Carbamates

The synthesis of aromatic carbamates with various functional groups has been explored, illustrating the utility of carbamates in creating compounds with potential biological activity or material properties. These studies provide insights into the synthesis strategies and the reactivity of carbamates (Velikorodov et al., 2014).

Enzyme Assay and Docking Studies

Carbamates have also been investigated in enzyme assays and docking studies to understand their mode of action at the molecular level. These studies contribute to the development of carbamates as inhibitors or modulators of biological pathways, offering insights into their pharmacological potential (Tiwari et al., 2018).

Anti-Proliferative Activity

Certain carbamate derivatives exhibit pronounced anti-proliferative activity and selectivity for tumor cells. These findings underscore the therapeutic potential of carbamates in cancer treatment, emphasizing the need for further exploration of their tumor-selective mechanisms (Thomas et al., 2017).

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists .

Biochemical Pathways

It’s known that thiophene derivatives possess various biological activities, which suggests that they likely interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives have been reported to have diverse biological activities, suggesting that they can induce various molecular and cellular effects .

properties

IUPAC Name |

methyl N-[4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c1-21-14(11-7-8-23-10-11)9-16-24(19,20)13-5-3-12(4-6-13)17-15(18)22-2/h3-8,10,14,16H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWLSIPPOAWZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)

![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)

![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)

![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)

![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)